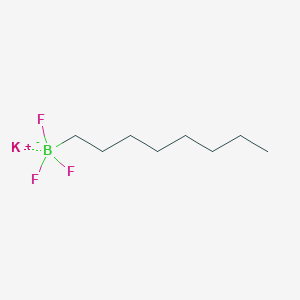
N-tert-Butyl-4-chloropyridine-2-carboxamide
Overview
Description
N-tert-Butyl-4-chloropyridine-2-carboxamide is a chemical compound that belongs to the pyridine family. It is a white crystalline solid that is soluble in organic solvents. This compound is widely used in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
Synthesis and Biological Evaluation
N-tert-Butyl-4-chloropyridine-2-carboxamide and its derivatives have been studied for their biological activities. In one study, a series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized, with a focus on evaluating their affinity for the human recombinant receptor hCB1. The tert-butyl group in these compounds significantly improved the hCB1 receptor affinity, suggesting potential applications in designing new CB1 ligands (Silvestri et al., 2010).
Comparative Pharmacokinetics
Comparative pharmacokinetic studies have been conducted to understand the behavior of this compound derivatives in biological systems. For instance, the pharmacokinetics of a new lipophilic substituted benzamide and its comparison with sulpiride in plasma and brain were investigated in rats. The study highlighted the differences in penetration through the gastrointestinal membrane and the blood-brain barrier, providing insights into the distribution and potential efficacy of such compounds (Yamada et al., 1990).
Synthetic Applications
This compound is also explored for its synthetic applications, especially in the synthesis of N-heterocycles. Chiral sulfinamides, including tert-butanesulfinamide, have been recognized as valuable chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The review by Philip et al. (2020) provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis, demonstrating the broad utility of such compounds in synthesizing structurally diverse and therapeutically relevant compounds (Philip et al., 2020).
Pharmacological Effects
Studies also reveal the pharmacological significance of this compound derivatives. For example, the TRPV1 antagonist N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamidte monohydrochloride (BCTC) was examined for its effects on glucose and lipid metabolism in diabetic mice. The study found that BCTC treatment reduced fasting glucose, triglyceride, and insulin levels, indicating its potential as a new class of drugs for treating type 2 diabetes mellitus (Tanaka et al., 2011).
Antagonistic Properties
The compound and its derivatives have been studied for their antagonistic properties against various biological targets. A study by Guthrie et al. (1989) evaluated a series of N-[4-(3-pyridinyl)butyl] 3-substituted propenyl carboxamide derivatives for their PAF (platelet activating factor) antagonist activity. These compounds showed potential in inhibiting PAF-induced bronchoconstriction in guinea pigs, supporting the therapeutic potential of these derivatives in PAF-related conditions (Guthrie et al., 1989).
Properties
IUPAC Name |
N-tert-butyl-4-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBJAFUDHLARIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647706 | |
| Record name | N-tert-Butyl-4-chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007207-76-2 | |
| Record name | 4-Chloro-N-(1,1-dimethylethyl)-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007207-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-tert-Butyl-4-chloropyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



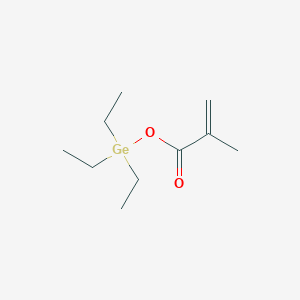

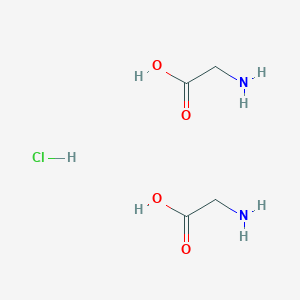

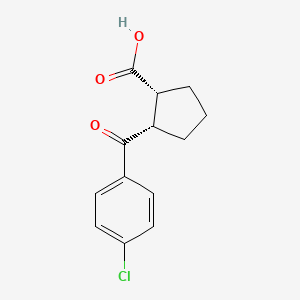
![cis-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613750.png)
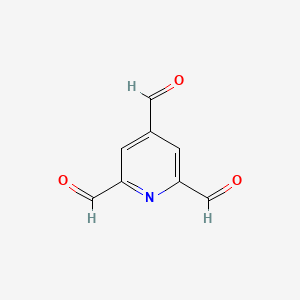
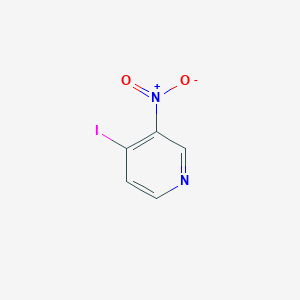

![sodium;5-methyl-1-(2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B1613759.png)
